For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 3-Nitrobenzonitrile (CAS 619-24-9)
This document provides a comprehensive technical overview of 3-Nitrobenzonitrile (CAS No. 619-24-9), a key chemical intermediate. It details the compound's physicochemical properties, spectroscopic data, synthesis protocols, reactivity, applications, and toxicological profile, compiled to support advanced research and development activities.
Core Properties of 3-Nitrobenzonitrile
3-Nitrobenzonitrile is an aromatic compound characterized by a benzene ring substituted with both a nitro group (-NO2) and a nitrile group (-C≡N) at the meta position.[1] It typically appears as a pale yellow or yellowish crystalline powder or needles with an almond-like odor.[2][3][4] This solid state at room temperature is consistent with its reported melting point.[5]
Physicochemical Properties
The fundamental physical and chemical properties of 3-Nitrobenzonitrile are summarized below. These values are critical for designing experimental conditions, purification strategies, and safety protocols.
| Property | Value | Source(s) |
| CAS Number | 619-24-9 | [6][7] |
| Molecular Formula | C₇H₄N₂O₂ | [6][8] |
| Molecular Weight | 148.12 g/mol | [6][8] |
| Appearance | Yellowish crystalline powder or needles | [2][4] |
| Melting Point | 114-117 °C | [2][9] |
| Boiling Point | 292 °C (at 760 mmHg); 165 °C (at 21 mmHg) | [4][6][10] |
| Density | ~1.2 - 1.31 g/cm³ | [10][11] |
| Vapor Pressure | 0.00217 mmHg | [3][12] |
| Flash Point | 109.9 °C | [6] |
| Solubility | Very soluble in ether; soluble in ethanol and acetone; sparingly soluble or insoluble in water.[1][4][5][13] | |
| InChI Key | RUSAWEHOGCWOPG-UHFFFAOYSA-N | [9][14] |
| SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C#N | [6][10] |
Spectroscopic Data
Analytical characterization is crucial for structure confirmation and purity assessment. Key spectroscopic data for 3-Nitrobenzonitrile are provided below.
| Spectroscopic Technique | Key Data Points / Observations | Source(s) |
| ¹H NMR | Aromatic protons show distinct signals, with chemical shifts influenced by the strong deactivating nitro group.[13][15] | [13][15] |
| ¹³C NMR | Spectral data available in CDCl₃. | [3][9][16] |
| GC-MS (EI) | Major peaks observed at m/z 148 (M+), 102, 75, 51, 30. | [4][17] |
| FT-IR | Spectra available for KBr disc and nujol mull preparations. | [4][9][16] |
| Raman Spectroscopy | Raman spectrum has been recorded. | [4][9][18] |
Synthesis and Purification
3-Nitrobenzonitrile can be synthesized via several routes, primarily involving the modification of a substituted benzene ring. Common methods include the conversion of 3-nitrobenzaldehyde, the nitration of benzonitrile, or Sandmeyer-type reactions.
Synthesis from 3-Nitrobenzaldehyde
A high-yield synthesis involves the reaction of 3-nitrobenzaldehyde with ammonia and iodine in acetonitrile.[1][19] The reaction proceeds rapidly at room temperature.
Purification
Crude 3-Nitrobenzonitrile can be purified to a high degree using standard laboratory techniques.[6]
-
Recrystallization: This is a common method for purification.[6] Single crystals suitable for X-ray diffraction have been grown from a concentrated ethanol solution at -20 °C.[19]
-
Column Chromatography: This technique separates the product from impurities based on differential adsorption to a stationary phase.[6]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of 3-Nitrobenzonitrile.
Protocol: Synthesis from 3-Nitrobenzaldehyde
This protocol is adapted from a documented high-yield procedure.[1][19]
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 0.153 g of 3-nitrobenzaldehyde in acetonitrile.
-
Reagent Addition: Add iodine (I₂) to the flask. The reaction system should turn reddish-brown.
-
Initiation: Add 0.8 mL of aqueous ammonia to the stirring solution. The reaction mixture will turn orange-red.
-
Reaction: Stir the mixture at room temperature for approximately 30-40 minutes. Monitor the reaction for completion using Thin-Layer Chromatography (TLC).[1]
-
Quenching: Upon completion, add a solution of sodium thiosulfate (Na₂S₂O₃) to quench and remove excess iodine.
-
Extraction: Transfer the mixture to a separatory funnel, add pure water, and extract the product into ethyl acetate. Repeat the extraction process.
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the final product, 3-Nitrobenzonitrile.[1] The reported yield for this method is 99%.[1]
Protocol: Characterization by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is used to confirm the molecular weight and assess the purity of the synthesized compound.
-
Sample Preparation: Prepare a dilute solution of 3-Nitrobenzonitrile in a suitable volatile solvent (e.g., acetone, ethyl acetate).
-
GC Conditions:
-
Injector: Set to a temperature of ~250 °C.
-
Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 200.
-
Source Temperature: ~230 °C.
-
-
Data Analysis: Analyze the resulting chromatogram for a single major peak. The mass spectrum of this peak should correspond to the known fragmentation pattern of 3-Nitrobenzonitrile, with a prominent molecular ion peak (M+) at m/z 148 and characteristic fragments at m/z 102, 75, and 51.[4]
Reactivity, Metabolism, and Applications
Chemical Reactivity
The chemical behavior of 3-Nitrobenzonitrile is dictated by its two functional groups.[5]
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution under certain conditions. The nitro group can be readily reduced to an amino group (-NH₂), providing a pathway to 3-aminobenzonitrile and other bifunctional molecules.[5][6]
-
Nitrile Group (-C≡N): This versatile group can be hydrolyzed to form a carboxylic acid or an amide, or it can be reduced to an aminomethyl group (-CH₂NH₂).[5]
Metabolism
Studies of the in vitro metabolism of aromatic nitriles have shown varied pathways. Unlike its 4-nitro isomer, which is readily reduced to an amine metabolite, 3-Nitrobenzonitrile's specific metabolic fate is less detailed in available literature.[10] Generally, nitriles can be metabolized to cyanide, which is a key mechanism of their toxicity.[20]
Applications
3-Nitrobenzonitrile is a valuable compound primarily used as a synthetic intermediate.[2][21]
-
Pharmaceutical and Agrochemical Synthesis: It serves as a building block for more complex molecules, including pharmaceuticals and agrochemicals.[1][5][16]
-
Mass Spectrometry: It has a specialized application as an effective matrix for Matrix-Assisted Ionization Vacuum (MAIV), a novel ionization technique for mass spectrometry that does not require high voltage or a laser.[9][22]
Safety and Toxicology
3-Nitrobenzonitrile is a hazardous chemical and must be handled with appropriate safety precautions.[13] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[23][24]
GHS Hazard Information
| Hazard Class | GHS Classification | Source(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [4][23] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | [4][23] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | [4][23] |
| Skin Irritation | H315: Causes skin irritation | [24] |
| Eye Irritation | H319: Causes serious eye irritation | [24] |
| Respiratory Irritation | H335: May cause respiratory irritation | [24] |
Toxicological Mechanism
Exposure can lead to irritation of the skin, eyes, and respiratory tract.[20][24] The most significant systemic toxic effect is the induction of methemoglobinemia, leading to cyanosis.[3][4][12] This is a common effect for nitroaromatic compounds. Furthermore, like other nitriles, it may be metabolized to cyanide, which can inhibit cytochrome oxidase and impair cellular respiration, potentially leading to severe toxic effects.[20]
Handling and Storage
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[20][24] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust and prevent all personal contact.[13][24]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible substances like strong oxidizing agents and strong bases.[4][16][20] Store below +30°C.[2][16]
References
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